molecular formula C8H14N2 B2695727 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane CAS No. 1609407-82-0

2-Cyclopropyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B2695727
CAS No.: 1609407-82-0
M. Wt: 138.214
InChI Key: PXLWBYQKAOCCHM-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2,6-diazaspiro[3.3]heptane is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol It is characterized by a spirocyclic structure containing a cyclopropyl group and two nitrogen atoms

Preparation Methods

The synthesis of 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a multi-step synthesis involving cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles has been reported . This method offers higher turnover and yields, often eliminating the need for purification through chromatography.

Chemical Reactions Analysis

2-Cyclopropyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include palladium-catalyzed aryl amination reactions, which yield a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Cyclopropyl-2,6-diazaspiro[3.3]heptane has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. For example, in palladium-catalyzed aryl amination reactions, the compound acts as a structural surrogate of piperazine, facilitating the formation of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Cyclopropyl-2,6-diazaspiro[3.3]heptane can be compared with other similar compounds, such as piperazine and its derivatives. Unlike piperazine, which has a simpler structure, this compound features a spirocyclic structure that imparts unique chemical and physical properties . This uniqueness makes it a valuable compound for various research and industrial applications.

Similar Compounds

Properties

IUPAC Name

2-cyclopropyl-2,6-diazaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-7(1)10-5-8(6-10)3-9-4-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLWBYQKAOCCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3(C2)CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-82-0
Record name 2-cyclopropyl-2,6-diazaspiro[3.3]heptane
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